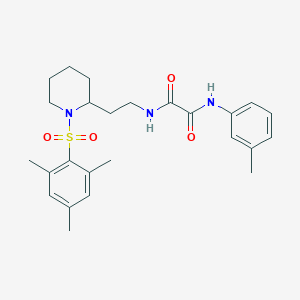
N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-(m-tolyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-(m-tolyl)oxalamide, also known as MSOP, is a compound that has been extensively studied for its potential use in scientific research.
Applications De Recherche Scientifique
Synthesis and Spectral Analysis
Research has focused on the synthesis and spectral analysis of compounds bearing piperidine and sulfonamide groups due to their biological activities. For instance, the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide has been carried out, showcasing the compounds' moderate to significant antibacterial activity (Khalid et al., 2016). These compounds were synthesized through a series of steps, starting from benzenesulfonyl chloride, and their structures were confirmed using NMR, IR, and mass spectral data.
Antibacterial and Anticancer Effects
The antibacterial properties of synthesized piperidine derivatives have been extensively studied. For example, a series of s-substituted aliphatic analogs of 2-mercapto-5-(1-(4-toluenesulfonyl) piperidin-4-yl)-1,3,4-oxadiazole demonstrated effective antibacterial agents against various bacterial strains, with the compounds showing better activity than the parent compound in some cases (Sattar et al., 2016).
Furthermore, compounds synthesized from piperidine derivatives have shown potential anticancer effects. A study on isatin sulfonamide molecular hybrid derivatives revealed their variable in vitro cytotoxicity on hepatocellular carcinoma (HCC) cell lines, suggesting promising compounds for HCC management (Eldeeb et al., 2022).
Corrosion Inhibition
Research has also extended into the application of piperidine derivatives as corrosion inhibitors. Quantum chemical and molecular dynamic simulation studies have indicated that certain piperidine derivatives exhibit significant adsorption and corrosion inhibition properties on iron surfaces, offering potential applications in corrosion protection (Kaya et al., 2016).
Propriétés
IUPAC Name |
N'-(3-methylphenyl)-N-[2-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O4S/c1-17-8-7-9-21(16-17)27-25(30)24(29)26-12-11-22-10-5-6-13-28(22)33(31,32)23-19(3)14-18(2)15-20(23)4/h7-9,14-16,22H,5-6,10-13H2,1-4H3,(H,26,29)(H,27,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLUMUNNDSNCRHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=C(C=C(C=C3C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-(m-tolyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


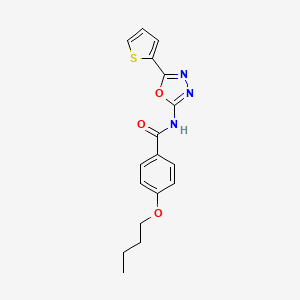
![N,N,4-trimethyl-2-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamido)thiazole-5-carboxamide](/img/structure/B2389143.png)
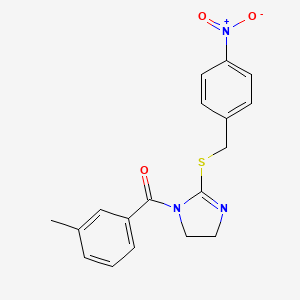
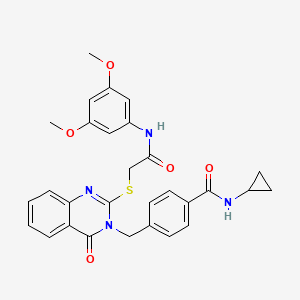
![1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-1,2,3-triazole](/img/structure/B2389149.png)
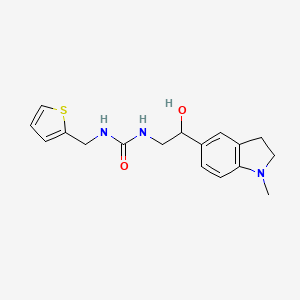
![2-Methyl-4-[2-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione](/img/structure/B2389152.png)
![1-(4-chlorophenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2389153.png)
![1-pentyl-2-propyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B2389155.png)
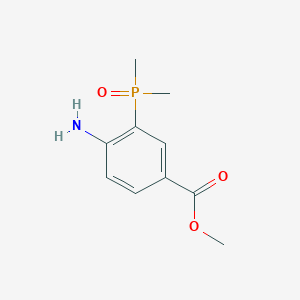
![9-(4-methoxyphenyl)-1-methyl-3-nonyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2389162.png)
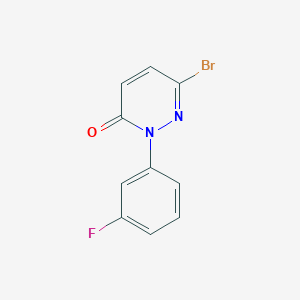
![methyl 2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoate](/img/structure/B2389164.png)